molecular formula C₆H₄D₅NO₂ B1145103 N-Ethylsuccinimide-d5 CAS No. 1370698-98-8

N-Ethylsuccinimide-d5

Cat. No.: B1145103
CAS No.: 1370698-98-8
M. Wt: 132.17
InChI Key:
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Mechanism of Action

Target of Action

N-Ethylsuccinimide-d5, similar to its parent compound Ethosuximide, primarily targets the T-type voltage-sensitive calcium channels . These channels mediate the entry of calcium ions into excitable cells and are involved in various calcium-dependent processes, including muscle contraction, hormone or neurotransmitter release, gene expression, cell motility, and more .

Mode of Action

This compound interacts with its targets by binding to the T-type voltage-sensitive calcium channels . This binding suppresses the paroxysmal three-cycle per second spike and wave activity associated with lapses of consciousness, which is common in absence (petit mal) seizures . The frequency of epileptiform attacks is reduced, apparently by depression of the motor cortex and elevation of the threshold of the central nervous system to convulsive stimuli .

Biochemical Pathways

It is known that the compound’s action on t-type voltage-sensitive calcium channels can influence a variety of calcium-dependent processes

Pharmacokinetics

Ethosuximide is almost completely absorbed after oral administration, undergoes extensive metabolism in the liver, and the remainder is excreted unchanged in the urine . Any changes in these properties due to the deuterium substitution in this compound would need further investigation.

Result of Action

The molecular and cellular effects of this compound are likely to be similar to those of Ethosuximide, given their structural similarity. Ethosuximide is used in the treatment of epilepsy, particularly absence (petit mal) seizures . By suppressing abnormal electrical activity in the brain, it helps prevent seizure episodes .

Biochemical Analysis

Biochemical Properties

N-Ethylsuccinimide-d5 plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with enzymes such as N-ethylmaleimide reductase, which reduces N-ethylmaleimide to N-Ethylsuccinimide . The interaction between this compound and this enzyme is crucial for understanding the reduction process and the subsequent biochemical pathways involved. Additionally, this compound can interact with other proteins and biomolecules, influencing their structure and function through binding interactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, with some studies reporting changes in cellular metabolism and gene expression over time.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. One key enzyme involved in the metabolism of this compound is N-ethylmaleimide reductase, which reduces N-ethylmaleimide to N-Ethylsuccinimide . This reduction process is an essential step in the metabolic pathway of this compound, influencing the overall metabolic flux and levels of related metabolites.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Ethylsuccinimide-d5 can be synthesized through the deuteration of N-Ethylsuccinimide. The process typically involves the use of deuterated reagents and solvents to replace the hydrogen atoms with deuterium. One common method is the reaction of succinic anhydride with ethylamine in the presence of a deuterated solvent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated solvents and reagents is crucial to achieve the desired isotopic labeling .

Chemical Reactions Analysis

Types of Reactions

N-Ethylsuccinimide-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while reduction may produce this compound alcohol .

Scientific Research Applications

N-Ethylsuccinimide-d5 is widely used in scientific research due to its unique properties:

Comparison with Similar Compounds

N-Ethylsuccinimide-d5 can be compared with other similar compounds, such as:

This compound stands out due to its deuterium labeling, which makes it particularly useful in analytical techniques and scientific research.

Properties

CAS No.

1370698-98-8

Molecular Formula

C₆H₄D₅NO₂

Molecular Weight

132.17

Synonyms

1-(Ethyl-1,1,2,2,2-d5)-2,5-pyrrolidinedione;  NSC 38693-d5

Origin of Product

United States

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